molecular formula C25H26N4O B6580919 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide CAS No. 1206985-93-4

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide

Cat. No. B6580919
CAS RN: 1206985-93-4
M. Wt: 398.5 g/mol
InChI Key: BOJRRWRIIQNKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide, also known as CMP-4-EC, is an important synthetic compound that has been extensively studied in recent years. CMP-4-EC is a novel quinoline-based molecule, and its unique structure has enabled a wide range of applications in scientific research.

Mechanism of Action

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This compound binds to the active site of COX-2, leading to a decrease in the enzyme's activity and a subsequent decrease in the production of pro-inflammatory molecules. This compound has also been found to interact with other proteins, such as the tyrosine kinase receptor, which is important for cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. In animal studies, this compound has been found to reduce the size of tumors, as well as to reduce the growth of metastatic lesions. This compound has also been found to reduce the production of pro-inflammatory molecules, such as tumor necrosis factor-alpha (TNF-α), and to inhibit the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. Firstly, this compound is relatively stable and can be stored for long periods of time without degradation. Secondly, this compound is relatively inexpensive and can be easily synthesized in the laboratory. Finally, this compound has been found to have a wide range of biological activities, which makes it useful for a variety of research applications.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, this compound is a relatively new compound, and its mechanism of action is not fully understood. Secondly, this compound is not approved for clinical use, and its safety and efficacy have not been fully evaluated. Finally, this compound is not soluble in water, which can make it difficult to use in some experiments.

Future Directions

Despite these limitations, 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide has the potential to be a useful tool for scientific research. There are several potential future directions for the use of this compound. Firstly, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Secondly, this compound could be further studied in animal models to evaluate its safety and efficacy. Thirdly, this compound could be used in combination with other drugs or compounds to enhance its therapeutic effects. Finally, this compound could be used as a tool to study the molecular basis of diseases, such as cancer and inflammation.

Synthesis Methods

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide is synthesized through a multi-step reaction process involving the condensation of 4-ethylphenol and piperidine-4-carboxamide, followed by acylation with 3-cyano-6-methylquinoline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is then isolated through column chromatography. The overall yield of the reaction is approximately 75%, and the procedure is relatively simple and cost-effective.

Scientific Research Applications

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide has been widely used in various scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interactions. In particular, this compound has been used in the development of novel drugs for the treatment of cancer, inflammation, and other diseases. Furthermore, this compound has been used in the study of enzyme inhibition and protein-protein interactions, which are important for understanding the molecular basis of diseases.

properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-3-18-5-7-21(8-6-18)28-25(30)19-10-12-29(13-11-19)24-20(15-26)16-27-23-9-4-17(2)14-22(23)24/h4-9,14,16,19H,3,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJRRWRIIQNKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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